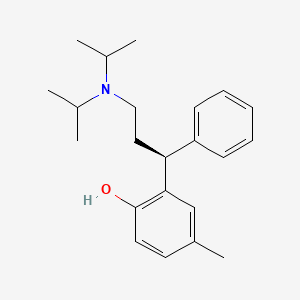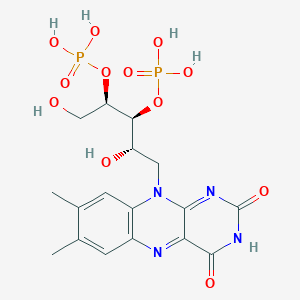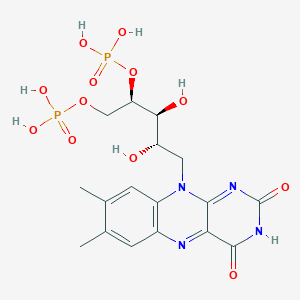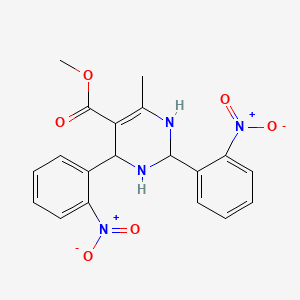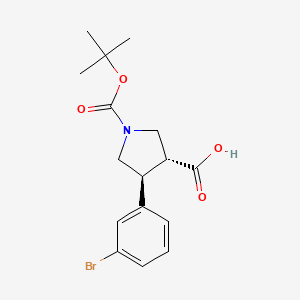
(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a broader class of pyrrolidine derivatives, known for their significance in various chemical syntheses and potential as intermediates in the development of therapeutic agents. The compound’s structure, characterized by the presence of a tert-butoxycarbonyl group and a bromophenyl moiety, suggests its utility in organic synthesis, especially in creating complex molecules due to the reactive sites available for further modification.
Synthesis Analysis
The synthesis of highly substituted pyrrolidine derivatives can be achieved through various methodologies, including one-step continuous flow synthesis which allows for efficient production directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This process utilizes HBr generated as a byproduct to hydrolyze tert-butyl esters in situ, offering a streamlined approach to obtaining pyrrolidine derivatives (Herath & Cosford, 2010).
Molecular Structure Analysis
The molecular structure of related pyrrolidine compounds can be elucidated through spectroscopic methods and X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate exhibits a triclinic space group with detailed cell parameters, indicating the conformational preferences of the pyrrolidine ring and the types of intermolecular interactions, such as hydrogen bonds, that stabilize the structure (Naveen et al., 2007).
Chemical Reactions and Properties
The pyrrolidine core structure, particularly with substituents such as tert-butoxycarbonyl and bromophenyl groups, is versatile in chemical reactions. It can undergo various transformations, including cyclizations, acylations, and conjugate additions, to produce complex molecules with high stereochemical control. This versatility underscores the compound's utility in synthesizing biologically active molecules and exploring new reaction pathways (Chung et al., 2005).
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Influenza Inhibitors
One significant application of related pyrrolidine cores involves the design and synthesis of potent inhibitors for influenza neuraminidase. For instance, research has discovered compounds such as A-192558, which demonstrated substantial inhibitory activity against influenza neuraminidase, essential for viral replication. This research utilized core structures similar to the specified compound for high-throughput synthesis, guided by the structural information of the neuraminidase active site, to expedite the identification of effective inhibitors (Wang et al., 2001).
Structural Analysis in Medicinal Chemistry
The compound and its derivatives have been used to explore structural configurations and their implications in medicinal chemistry. For example, the study of "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" highlights the importance of dihedral angles and conformation for the stability and reactivity of such molecules. This research contributes to understanding how structural variations affect the biological activity and synthesis of pharmaceuticals (Yuan et al., 2010).
Asymmetric Synthesis of Bioactive Compounds
Asymmetric synthesis is another critical area where derivatives of the specified compound find applications. Studies have detailed the enantioselective synthesis of compounds like trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, showcasing the utility of related pyrrolidine structures in creating chiral centers essential for the activity of many bioactive molecules (Xue et al., 2002).
Chemical Crystallography
In chemical crystallography, the detailed structural analysis of related compounds has provided insights into intermolecular interactions and molecular conformations. Such studies are fundamental in the design of new materials and the understanding of molecular behaviors, exemplified by research on "Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate" (Naveen et al., 2007).
Eigenschaften
IUPAC Name |
(3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZJBSBJNUMFEY-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


